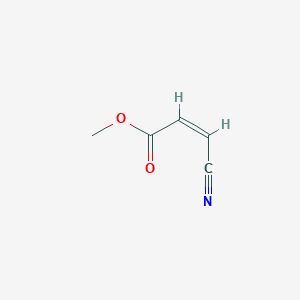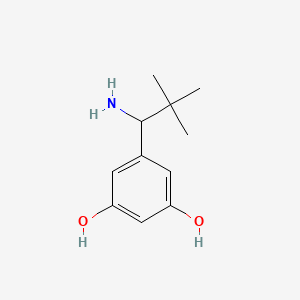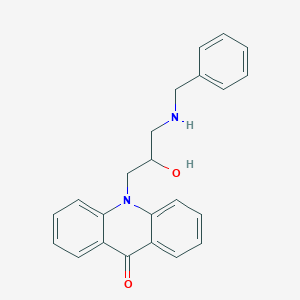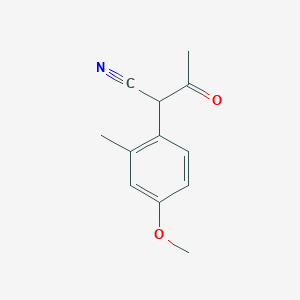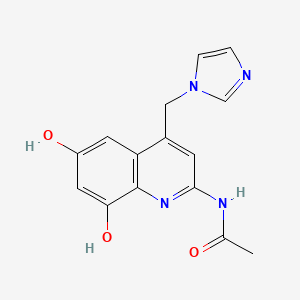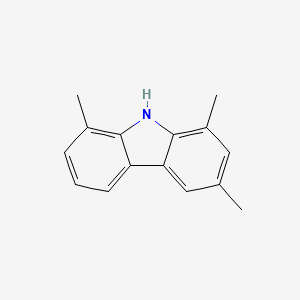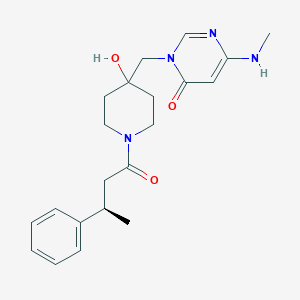
(R)-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyrimidinone core, and a phenylbutanoyl group, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenylbutanoyl group, and the construction of the pyrimidinone core. Each step requires specific reagents and conditions to ensure the desired stereochemistry and purity of the final product.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine. This step often requires a strong base and a polar solvent to facilitate the cyclization process.
Attachment of the Phenylbutanoyl Group: The phenylbutanoyl group can be introduced through an acylation reaction using a phenylbutanoyl chloride and a suitable base, such as triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Construction of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction involving a suitable amine and a carbonyl compound. This step often requires a catalyst, such as a Lewis acid, to promote the formation of the pyrimidinone ring.
Industrial Production Methods
Industrial production of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, where nucleophiles can replace existing substituents. Common reagents include alkyl halides and nucleophilic bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.
Substitution: Alkyl halides, nucleophilic bases, and other suitable nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one has potential applications as a therapeutic agent. Its unique structure and chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful starting material for the production of a wide range of industrial products.
作用机制
The mechanism of action of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular processes.
Receptors: The compound may bind to specific receptors, modulating their signaling pathways and affecting cellular responses.
Proteins: The compound may interact with other proteins, altering their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one: The compound itself.
(S)-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one: The enantiomer of the compound.
3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one: The racemic mixture of the compound.
Uniqueness
The uniqueness of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one lies in its specific stereochemistry and the presence of multiple functional groups. This allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C21H28N4O3 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-6-(methylamino)pyrimidin-4-one |
InChI |
InChI=1S/C21H28N4O3/c1-16(17-6-4-3-5-7-17)12-19(26)24-10-8-21(28,9-11-24)14-25-15-23-18(22-2)13-20(25)27/h3-7,13,15-16,22,28H,8-12,14H2,1-2H3/t16-/m1/s1 |
InChI 键 |
ZBYDPBIPECRONP-MRXNPFEDSA-N |
手性 SMILES |
C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)NC)O)C3=CC=CC=C3 |
规范 SMILES |
CC(CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)NC)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-chloro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B12974199.png)

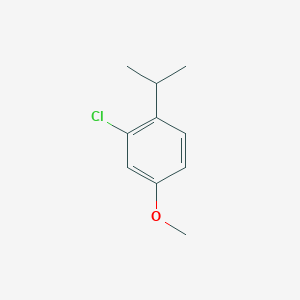
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
